molecular formula C18H14N4O2S B12057336 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol CAS No. 478253-76-8

5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057336
CAS No.: 478253-76-8
M. Wt: 350.4 g/mol
InChI Key: FSOWESJRUMDVEP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a naphthalene moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using furfural or its derivatives.

    Formation of the Schiff Base: The naphthylmethylidene group is introduced through a condensation reaction between the triazole derivative and 2-methoxy-1-naphthaldehyde.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the imine (Schiff base) group, converting it to an amine.

    Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine

    Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Research may investigate its ability to inhibit cancer cell growth and induce apoptosis.

Industry

    Pharmaceuticals: Potential use as a lead compound for drug development.

    Agriculture: Possible applications as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol may involve:

    Interaction with Enzymes: Inhibition of specific enzymes critical for microbial or cancer cell survival.

    DNA Intercalation: Binding to DNA and disrupting its function.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furyl)-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the naphthylmethylidene group.

    4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Lacks the furyl group.

Uniqueness

    Structural Complexity: The presence of both furyl and naphthylmethylidene groups in the same molecule.

    Potential Biological Activity: The combination of these groups may enhance its biological activity compared to simpler analogs.

Properties

CAS No.

478253-76-8

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14N4O2S/c1-23-15-9-8-12-5-2-3-6-13(12)14(15)11-19-22-17(20-21-18(22)25)16-7-4-10-24-16/h2-11H,1H3,(H,21,25)/b19-11+

InChI Key

FSOWESJRUMDVEP-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CO4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.